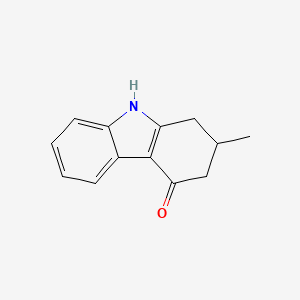

2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

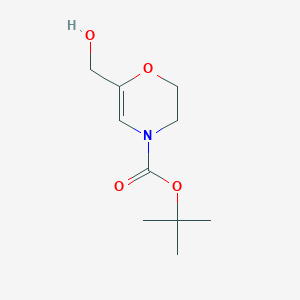

“2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one” is a derivative of carbazole, which is a class of organic compounds that are widely used in the pharmaceutical industry . It has a molecular formula of C12H11NO .

Physical And Chemical Properties Analysis

“this compound” has a melting point of 224-226°C, a predicted boiling point of 386.3±11.0 °C, and a predicted density of 1.275±0.06 g/cm3 . It is slightly soluble in DMSO when heated and in methanol . It is a solid substance with an off-white to beige color .Applications De Recherche Scientifique

Synthesis and Antitumor Activities

A series of Mannich bases derived from 9-alkyl-1,2,3,4-tetrahydrocarbazole-1-ones, including compounds structurally related to 2-Methyl-1,2,3,9-tetrahydrocarbazol-4-one, have been synthesized. These compounds exhibit cytotoxic activity against several human tumor cell lines, indicating their potential for development as anticancer agents (Chen et al., 2009).

Bacterial Biotransformation

The bacterial transformation of 2,3,4,9-tetrahydro-1H-carbazole and its derivatives has been explored using Ralstonia sp. strain SBUG 290. This study demonstrates the microorganism's ability to modify carbazole derivatives, highlighting a potential route for the environmental degradation of these compounds (Waldau et al., 2009).

Catalytic Asymmetric Synthesis

A one-pot asymmetric synthesis method for 1,2,3,4-tetrahydrocarbazoles, including the 2-Methyl variant, has been developed. This process involves a [3 + 3] annulation reaction and demonstrates the feasibility of producing optically active tetrahydrocarbazoles, which are valuable intermediates in organic synthesis and medicinal chemistry (Liu et al., 2015).

Green Synthetic Technology

A green synthetic approach for N-Methyl-1,2,3,4-Tetrahydrocarbazole-4-one, closely related to the 2-Methyl variant, has been developed. This method emphasizes environmental friendliness and efficiency, showcasing an advancement in the sustainable synthesis of carbazole derivatives (Wei-min, 2012).

Antimicrobial Studies

Carbazole derivatives synthesized from 1,2,3,4-tetrahydrocarbazoles have been evaluated for their antimicrobial properties. These studies provide insights into the potential of these compounds to serve as templates for the development of new antibacterial and antifungal agents (Martin & Prasad, 2006).

Mécanisme D'action

Target of Action

It’s known that the tetrahydrocarbazole (thc) motif, which this compound contains, is ubiquitous in natural products and biologically active compounds .

Mode of Action

Compounds with the thc motif are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thc-containing compounds are known to be involved in a variety of biochemical pathways due to their broad biological activity .

Result of Action

It’s known that thc-containing compounds can have a wide range of biological effects .

Propriétés

IUPAC Name |

2-methyl-1,2,3,9-tetrahydrocarbazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-8-6-11-13(12(15)7-8)9-4-2-3-5-10(9)14-11/h2-5,8,14H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDQLNHLTBCQTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[2-(3-chloropropanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2772175.png)

![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2772180.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2772181.png)

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2772182.png)

![3-(4-chlorophenyl)-1-(2-methylbenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/no-structure.png)

![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2772188.png)

![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2772190.png)

![N-(5-fluoro-2-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772193.png)